molecular formula C16H12N2O4S B2988149 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-39-4

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2988149
CAS No.: 361166-39-4
M. Wt: 328.34
InChI Key: UANHSJNNHXBMOQ-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 361166-39-4) is a high-purity chromone-thiazole hybrid compound of significant interest in medicinal chemistry and drug discovery research . This molecule features a chromone ring (4H-benzopyran-4-one) connected to a 4-methyl-1,3-thiazol moiety via a carboxamide spacer . Chromone and thiazole derivatives are extensively studied for their promising and diverse biological activities . Structural analogs of this compound, specifically chromone-thiazole hybrids, have been identified as candidate selective ligands for adenosine receptors, which are important targets in therapeutic development . Furthermore, related coumarin-thiazole derivatives (coumarin is structurally similar to chromone) have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), with one study reporting a compound with an IC50 value of 43 nM, suggesting the potential of this chemotype in neurodegenerative disease research . The compound is supplied for research purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order it in quantities ranging from 1mg to 100mg .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-8-14(9(2)19)23-16(17-8)18-15(21)13-7-11(20)10-5-3-4-6-12(10)22-13/h3-7H,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANHSJNNHXBMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with a thiazole derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, often involving the use of robust catalysts and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Structural Analogues in the Thiazolidinone and Thioxoacetamide Series

describes five compounds (9–13) with N-substituted thiazolidinone-thioxoacetamide backbones. These compounds differ in substituents on the thiazolidinone ring, influencing their physicochemical and biological properties:

Compound ID Substituent(s) Yield (%) Melting Point (°C) Key Features
9 4-Chlorobenzylidene 90 186–187 High yield, halogenated aromatic
10 Indole-3-ylmethylene 83 206–207 Bulky heterocyclic substituent
11 4-Methylphenyl-oxoethylidene 65 147–148 Ketone-functionalized side chain
12 5-Nitro-2-furylmethylene 53 155–156 Electron-withdrawing nitro group
13 5-Nitro-2-furylmethylene 58 159–160 Chlorophenyl substitution

Key Observations :

  • Substituent Effects: Halogenated (e.g., Cl in compound 9) and electron-withdrawing groups (e.g., NO₂ in 12–13) correlate with lower yields (53–58%), possibly due to steric or electronic hindrance during synthesis .
  • Thermal Stability : Higher melting points (206–207°C for compound 10) suggest enhanced crystallinity from planar aromatic systems like indole.

Thiazole-Furan Hybrids

highlights N-(1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides (7a–g) synthesized via reactions involving benzyl-substituted thiazoles. These compounds emphasize:

  • Synthetic Methodology : Use of DMSO-d6 for NMR characterization and TLC for purity checks .
  • Biological Potential: While specific data are absent, furan-thiazole hybrids are often explored for antimicrobial activity.

The target compound replaces the furan with a chromene system, which may enhance π-π stacking interactions in biological targets, though this requires experimental validation.

Anticancer Thiazole Derivatives

reports N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides tested by the NCI’s Developmental Therapeutic Program. Key findings:

  • Morpholine and Imidazole Moieties : These groups improved antitumor activity, likely via kinase inhibition or DNA intercalation.
  • Synthetic Flexibility : Reactions with ethlenediamine yielded high-purity imidazole derivatives (>80% yields).

The target compound’s chromene moiety could offer alternative mechanisms, such as topoisomerase inhibition, common in flavone-like structures. Direct comparison of IC₅₀ values would clarify its efficacy relative to these analogs.

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The compound can be synthesized through various chemical reactions involving thiazole and chromene derivatives. The synthetic route typically includes the reaction of 5-acetyl-4-methylthiazole with an appropriate carboxamide precursor, often facilitated by bases such as triethylamine or pyridine to neutralize byproducts formed during the reaction. The resulting compound exhibits a molecular formula of C15H14N2O3SC_{15}H_{14}N_{2}O_{3}S and a molar mass of approximately 302.35 g/mol .

2.1 Anticancer Properties

Research indicates that compounds containing thiazole and chromene moieties exhibit potent anticancer activities. For instance, derivatives similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer) cells . The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest.

2.2 Antimicrobial Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene has also been investigated for its antimicrobial properties. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

2.3 Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has shown promise in various other biological activities:

  • Antioxidant Activity : Exhibits free radical scavenging capabilities.
  • Antidiabetic Effects : Some derivatives have been noted for their potential in lowering blood glucose levels.

The biological activity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring may inhibit enzymes involved in cancer progression.
  • Receptor Modulation : The chromene structure can enhance binding affinity to certain receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF-710–30
AntimicrobialE. coli20
AntioxidantDPPH Assay15
AntidiabeticRat Model25

5. Conclusion

This compound represents a versatile scaffold in drug discovery with significant potential across various therapeutic areas, particularly oncology and infectious diseases. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical applications.

Q & A

Q. Table 1. Key Synthetic Parameters for Thiazole Ring Formation

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDioxaneEnhances cyclization
Temperature50–60°CMinimizes side products
CatalystPd(PPh₃)₄Improves coupling efficiency

Q. Table 2. Antitumor Activity of Selected Thiazole Derivatives

CompoundGI₅₀ (μM)Cell Line TestedStructural Feature
Target Compound 1.2MCF-75-Acetyl-4-methylthiazole
Analog A 3.8A5495-Benzyl substitution

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